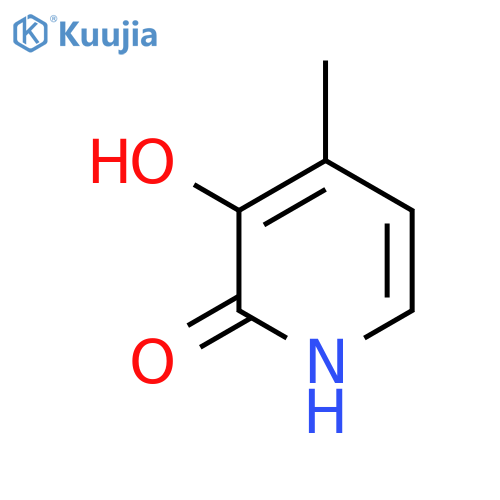Cas no 1093971-94-8 (2(1H)-Pyridinone, 3-hydroxy-4-methyl-)

1093971-94-8 structure
商品名:2(1H)-Pyridinone, 3-hydroxy-4-methyl-
CAS番号:1093971-94-8
MF:C6H7NO2
メガワット:125.125281572342
CID:4921221
2(1H)-Pyridinone, 3-hydroxy-4-methyl- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone, 3-hydroxy-4-methyl-
- 2,3-Dihydroxy-4-methylpyridine
- 3-hydroxy-4-methyl-1H-pyridin-2-one
- 3-Hydroxy-4-methylpyridin-2(1H)-one
-
- インチ: 1S/C6H7NO2/c1-4-2-3-7-6(9)5(4)8/h2-3,8H,1H3,(H,7,9)
- InChIKey: VYMPTTZFHLDQOE-UHFFFAOYSA-N
- ほほえんだ: OC1C(NC=CC=1C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 49.3
2(1H)-Pyridinone, 3-hydroxy-4-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000519-250mg |
2,3-Dihydroxy-4-methylpyridine |
1093971-94-8 | 97% | 250mg |
$673.20 | 2023-09-04 | |
| Alichem | A024000519-1g |
2,3-Dihydroxy-4-methylpyridine |
1093971-94-8 | 97% | 1g |
$1596.00 | 2023-09-04 | |
| Alichem | A024000519-500mg |
2,3-Dihydroxy-4-methylpyridine |
1093971-94-8 | 97% | 500mg |
$980.00 | 2023-09-04 |
2(1H)-Pyridinone, 3-hydroxy-4-methyl- 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
1093971-94-8 (2(1H)-Pyridinone, 3-hydroxy-4-methyl-) 関連製品
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
